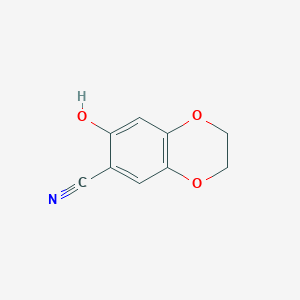![molecular formula C8H14N4O B13071894 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound with a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol . This compound is of interest due to its unique structure, which combines an azetidine ring with a triazole ring, making it a valuable target for synthetic and medicinal chemistry research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole typically involves the formation of the azetidine ring followed by its attachment to the triazole moiety. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups to the azetidine or triazole rings .
Aplicaciones Científicas De Investigación
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Azetidin-3-yloxy)methyl]pyridine: This compound shares the azetidine ring but has a pyridine ring instead of a triazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: Another similar compound with an azetidine ring and an oxadiazole ring.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxymethyl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-6-10-11-8(12(6)2)5-13-7-3-9-4-7/h7,9H,3-5H2,1-2H3 |
Clave InChI |
MPNGIOYRZCEGPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


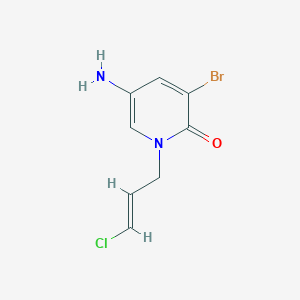
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
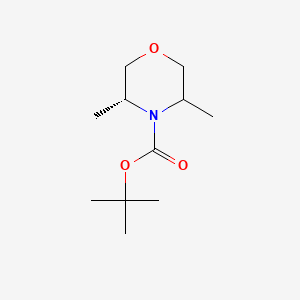
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
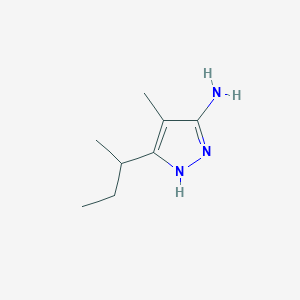
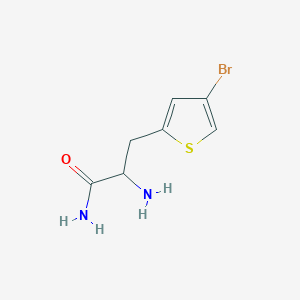
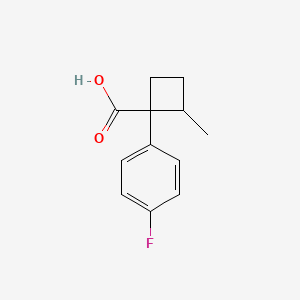
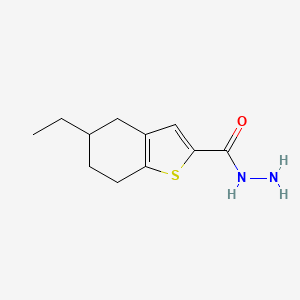
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
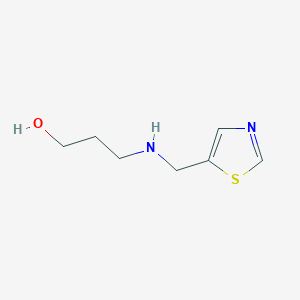

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
